Cas no 924869-08-9 ({1-(4-Bromophenyl)sulfonyl-3-piperidinyl}methanol)

{1-(4-Bromophenyl)sulfonyl-3-piperidinyl}methanol is a brominated sulfonyl-piperidine derivative with a hydroxymethyl functional group at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. Its structural features, including the sulfonyl group and bromophenyl moiety, enhance reactivity for cross-coupling and substitution reactions, making it valuable for constructing complex heterocycles or drug scaffolds. The hydroxymethyl group further allows for derivatization, enabling modifications to improve solubility or binding affinity. Suitable for research applications, it offers synthetic flexibility in medicinal chemistry and material science. High purity grades ensure consistent performance in demanding reactions.
{1-(4-Bromophenyl)sulfonyl-3-piperidinyl}methanol structure
924869-08-9 structure
Product name:{1-(4-Bromophenyl)sulfonyl-3-piperidinyl}methanol
CAS No:924869-08-9
MF:C12H16BrNO3S
MW:334.229341506958
MDL:MFCD08444025
CID:3032086
PubChem ID:18526118

{1-(4-Bromophenyl)sulfonyl-3-piperidinyl}methanol Chemical and Physical Properties

Names and Identifiers

    • (1-[(4-BROMOPHENYL)SULFONYL]-3-PIPERIDINYL)METHANOL
    • (1-(4-bromophenylsulfonyl)piperidin-3-yl)methanol
    • AKOS005072430
    • EA-0712
    • [1-(4-bromobenzenesulfonyl)piperidin-3-yl]methanol
    • MFCD08444025
    • (1-((4-Bromophenyl)sulfonyl)piperidin-3-yl)methanol
    • [1-(4-bromophenyl)sulfonylpiperidin-3-yl]methanol
    • 924869-08-9
    • CS-0325796
    • {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol
    • {1-(4-Bromophenyl)sulfonyl-3-piperidinyl}methanol
    • MDL: MFCD08444025
    • Inchi: InChI=1S/C12H16BrNO3S/c13-11-3-5-12(6-4-11)18(16,17)14-7-1-2-10(8-14)9-15/h3-6,10,15H,1-2,7-9H2
    • InChI Key: PLEKJKQHXJCQQW-UHFFFAOYSA-N
    • SMILES: C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Br)CO

Computed Properties

  • Exact Mass: 333.00343g/mol
  • Monoisotopic Mass: 333.00343g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 360
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 66Ų

Experimental Properties

  • Melting Point: 116-118°C

{1-(4-Bromophenyl)sulfonyl-3-piperidinyl}methanol Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

{1-(4-Bromophenyl)sulfonyl-3-piperidinyl}methanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1396466-1g
(1-((4-Bromophenyl)sulfonyl)piperidin-3-yl)methanol
924869-08-9 95+%
1g
¥1047.00 2024-04-25
abcr
AB257583-5 g
{1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol, 95%; .
924869-08-9 95%
5g
€478.80 2023-04-27
Apollo Scientific
OR15071-5g
1-[(4-Bromophenyl)sulphonyl]-3-(hydroxymethyl)piperidine
924869-08-9 95%
5g
£370.00 2025-02-19
Apollo Scientific
OR15071-1g
1-[(4-Bromophenyl)sulphonyl]-3-(hydroxymethyl)piperidine
924869-08-9 95%
1g
£124.00 2025-02-19
Chemenu
CM309818-5g
(1-((4-Bromophenyl)sulfonyl)piperidin-3-yl)methanol
924869-08-9 95%
5g
$183 2022-08-31
TRC
B031235-500mg
{1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol
924869-08-9
500mg
$ 185.00 2022-06-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1396466-5g
(1-((4-Bromophenyl)sulfonyl)piperidin-3-yl)methanol
924869-08-9 95+%
5g
¥2995.00 2024-04-25
abcr
AB257583-5g
{1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol, 95%; .
924869-08-9 95%
5g
€478.80 2025-02-27
A2B Chem LLC
AI76226-1mg
(1-((4-Bromophenyl)sulfonyl)piperidin-3-yl)methanol
924869-08-9 >95%
1mg
$201.00 2024-07-18
abcr
AB257583-1g
{1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol, 95%; .
924869-08-9 95%
1g
€187.10 2025-02-27

Additional information on {1-(4-Bromophenyl)sulfonyl-3-piperidinyl}methanol

Recent Advances in the Study of 924869-08-9 and {1-(4-Bromophenyl)sulfonyl-3-piperidinyl}methanol in Chemical Biology and Pharmaceutical Research

The compound 924869-08-9 and its derivative, {1-(4-Bromophenyl)sulfonyl-3-piperidinyl}methanol, have recently garnered significant attention in the field of chemical biology and pharmaceutical research. These molecules are part of a broader class of sulfonylpiperidine derivatives, which are known for their diverse biological activities and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to these compounds, highlighting their synthesis, biological evaluation, and potential clinical relevance.

Recent studies have focused on the synthesis and optimization of 924869-08-9 and its analogs, including {1-(4-Bromophenyl)sulfonyl-3-piperidinyl}methanol. These efforts have been driven by the need to develop novel small-molecule inhibitors targeting specific enzymatic pathways involved in diseases such as cancer, inflammation, and neurodegenerative disorders. Advanced synthetic methodologies, including multi-step organic reactions and catalytic processes, have been employed to achieve high yields and purity of these compounds.

In vitro and in vivo studies have demonstrated that {1-(4-Bromophenyl)sulfonyl-3-piperidinyl}methanol exhibits promising inhibitory activity against key enzymes such as kinases and proteases. For instance, recent findings indicate that this compound can effectively modulate the activity of protein kinase C (PKC), a critical regulator of cell signaling pathways. These findings suggest potential applications in oncology, where PKC inhibitors are being explored as adjunct therapies.

Furthermore, structural-activity relationship (SAR) studies have provided insights into the pharmacophore of {1-(4-Bromophenyl)sulfonyl-3-piperidinyl}methanol, revealing that the bromophenyl and sulfonyl groups are essential for its biological activity. Computational modeling and molecular docking studies have further elucidated the binding interactions between this compound and its target proteins, offering a foundation for the design of more potent analogs.

Despite these advancements, challenges remain in the development of 924869-08-9 and its derivatives as viable drug candidates. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further preclinical studies. However, the progress made thus far underscores the potential of these compounds to contribute to the next generation of therapeutics in chemical biology and medicine.

In conclusion, the ongoing research on 924869-08-9 and {1-(4-Bromophenyl)sulfonyl-3-piperidinyl}methanol highlights their significance as promising candidates for drug development. Continued exploration of their biological mechanisms and optimization of their chemical properties will be crucial for translating these findings into clinical applications.

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Amadis Chemical Company Limited
(CAS:924869-08-9){1-(4-Bromophenyl)sulfonyl-3-piperidinyl}methanol
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